
Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI) is a chiral compound with the molecular formula C5H11NO3 It is a derivative of propanoic acid, featuring a dimethylamino group and a hydroxyl group The (S) configuration indicates that it is the enantiomer with a specific three-dimensional arrangement of atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with propanoic acid and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the correct formation of the desired product.
Chiral Resolution: The (S) enantiomer is obtained through chiral resolution techniques, which may involve the use of chiral catalysts or separation methods such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI) involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propionic acid: Similar structure but lacks the hydroxyl group.
4-(Dimethylamino)butyric acid: Similar structure but with an additional carbon in the chain.
N,N-Dimethylglycine: Similar structure but with a different arrangement of functional groups.
Uniqueness
Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)-(9CI) is unique due to its chiral nature and the presence of both a dimethylamino group and a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2S)-3-(dimethylamino)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-6(2)3-4(7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
YHSIOCMDGDQDQA-BYPYZUCNSA-N |
Isomeric SMILES |
CN(C)C[C@@H](C(=O)O)O |
Canonical SMILES |
CN(C)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13509697.png)
![[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13509709.png)
![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13509711.png)
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B13509713.png)
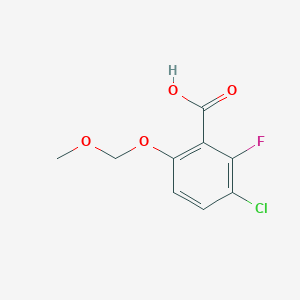

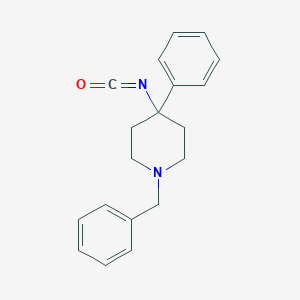
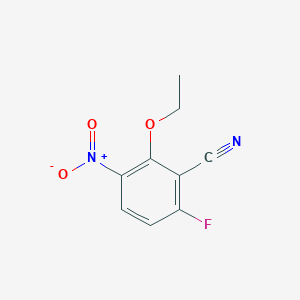
![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13509733.png)
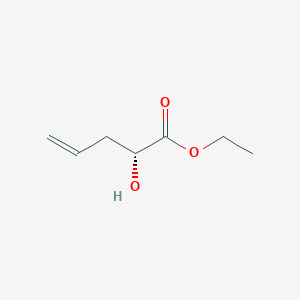
![1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13509742.png)
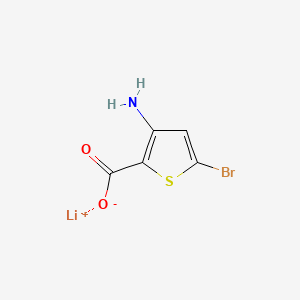
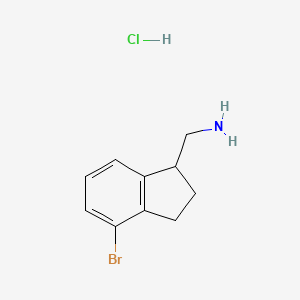
![{2-Amino-7,7-difluorospiro[3.5]nonan-2-yl}methanol hydrochloride](/img/structure/B13509782.png)
